molecular formula C12H14N2O B11896729 6-Amino-1-ethyl-2-methylquinolin-4(1H)-one

6-Amino-1-ethyl-2-methylquinolin-4(1H)-one

Cat. No.: B11896729
M. Wt: 202.25 g/mol
InChI Key: NREIQJWZJSBVQP-UHFFFAOYSA-N
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Description

6-Amino-1-ethyl-2-methylquinolin-4(1H)-one is an organic compound belonging to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Amino-1-ethyl-2-methylquinolin-4(1H)-one typically involves multi-step reactions starting from readily available precursors. One common method includes the cyclization of appropriate aniline derivatives with ethyl acetoacetate under acidic or basic conditions. The reaction conditions often involve heating and the use of catalysts to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

6-Amino-1-ethyl-2-methylquinolin-4(1H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxides.

    Reduction: Reduction reactions can convert the compound to its corresponding dihydroquinoline derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted quinoline derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 6-Amino-1-ethyl-2-methylquinolin-4(1H)-one involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may inhibit certain enzymes or interfere with cellular processes, leading to its observed bioactivity. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    6-Aminoquinoline: A simpler analog with similar biological activities.

    1-Ethyl-2-methylquinoline: Lacks the amino group but shares the quinoline core structure.

    4-Hydroxyquinoline: Contains a hydroxyl group instead of an amino group, leading to different chemical properties.

Uniqueness

6-Amino-1-ethyl-2-methylquinolin-4(1H)-one stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C12H14N2O

Molecular Weight

202.25 g/mol

IUPAC Name

6-amino-1-ethyl-2-methylquinolin-4-one

InChI

InChI=1S/C12H14N2O/c1-3-14-8(2)6-12(15)10-7-9(13)4-5-11(10)14/h4-7H,3,13H2,1-2H3

InChI Key

NREIQJWZJSBVQP-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=CC(=O)C2=C1C=CC(=C2)N)C

Origin of Product

United States

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